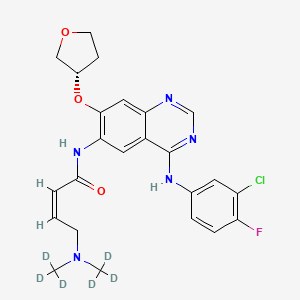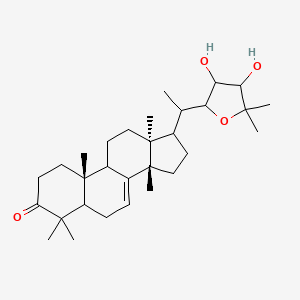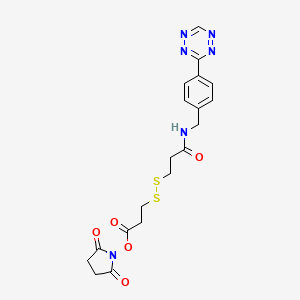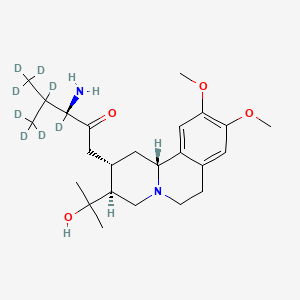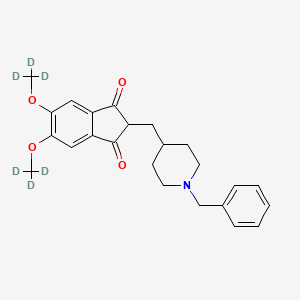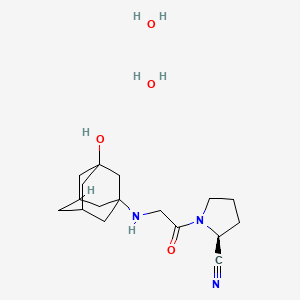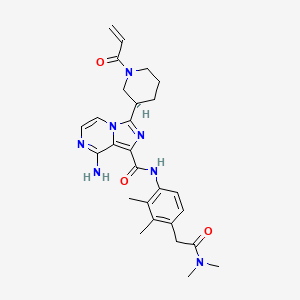
Her2-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Her2-IN-5 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase involved in the regulation of cell growth and differentiation. Overexpression or amplification of HER2 is commonly associated with aggressive forms of breast cancer and other malignancies. This compound has shown promise in preclinical studies as a potential therapeutic agent for HER2-positive cancers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity towards HER2. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include:
Scaling Up Reactions: Adapting laboratory-scale reactions to larger reactors while maintaining reaction efficiency.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors to streamline production and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Her2-IN-5 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride, alkylating agents such as methyl iodide, and acylating agents like acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives, alkylated compounds, or acylated products.
Aplicaciones Científicas De Investigación
Her2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of HER2 inhibitors and to develop new derivatives with improved properties.
Biology: Employed in cell-based assays to investigate the role of HER2 in cell signaling, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for HER2-positive cancers, including breast cancer, gastric cancer, and ovarian cancer. Preclinical studies have shown its efficacy in inhibiting tumor growth and overcoming resistance to existing HER2-targeted therapies.
Industry: Utilized in the development of diagnostic assays and biosensors for detecting HER2 expression levels in clinical samples.
Mecanismo De Acción
Her2-IN-5 exerts its effects by binding to the tyrosine kinase domain of HER2, thereby inhibiting its catalytic activity. This prevents the phosphorylation of downstream signaling proteins involved in cell growth and survival pathways. The inhibition of HER2 signaling leads to reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth. Key molecular targets and pathways involved include:
HER2 Receptor: Direct binding and inhibition of the receptor’s kinase activity.
PI3K/AKT Pathway: Downregulation of this pathway, leading to decreased cell survival and proliferation.
MAPK/ERK Pathway: Inhibition of this pathway, resulting in reduced cell growth and differentiation.
Comparación Con Compuestos Similares
Her2-IN-5 can be compared with other HER2 inhibitors such as lapatinib, neratinib, and tucatinib. While all these compounds target the HER2 receptor, this compound has unique features that distinguish it from others:
Lapatinib: A dual inhibitor of HER2 and epidermal growth factor receptor (EGFR), used in combination with other therapies for HER2-positive breast cancer.
Neratinib: An irreversible inhibitor of HER2, EGFR, and HER4, used as an extended adjuvant therapy for early-stage HER2-positive breast cancer.
Tucatinib: A selective inhibitor of HER2 with minimal activity against EGFR, used in combination with trastuzumab and capecitabine for advanced HER2-positive breast cancer.
This compound’s specificity for HER2 and its potential to overcome resistance to existing therapies make it a promising candidate for further development.
Propiedades
Fórmula molecular |
C27H33N7O3 |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
8-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-3-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[1,5-a]pyrazine-1-carboxamide |
InChI |
InChI=1S/C27H33N7O3/c1-6-21(35)33-12-7-8-19(15-33)26-31-23(24-25(28)29-11-13-34(24)26)27(37)30-20-10-9-18(16(2)17(20)3)14-22(36)32(4)5/h6,9-11,13,19H,1,7-8,12,14-15H2,2-5H3,(H2,28,29)(H,30,37)/t19-/m1/s1 |
Clave InChI |
XMPIZYAIDPLJNK-LJQANCHMSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1C)NC(=O)C2=C3C(=NC=CN3C(=N2)[C@@H]4CCCN(C4)C(=O)C=C)N)CC(=O)N(C)C |
SMILES canónico |
CC1=C(C=CC(=C1C)NC(=O)C2=C3C(=NC=CN3C(=N2)C4CCCN(C4)C(=O)C=C)N)CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



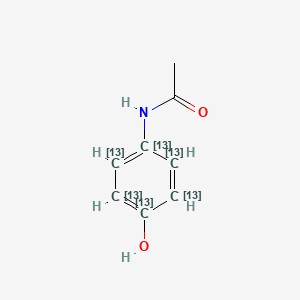
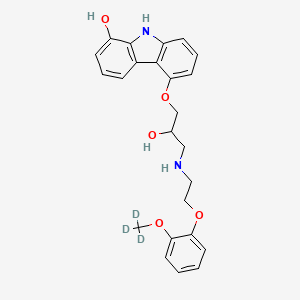

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
